tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate
Overview
Description
tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a piperidine derivative that contains a difluoromethyl group and a Boc (tert-butoxycarbonyl) protecting group. The compound’s molecular formula is C11H19F2NO2, and it has a molecular weight of 235.27 g/mol .
Preparation Methods
The synthesis of tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 4-piperidone hydrochloride hydrate.
Reduction: The 4-piperidone is reduced using sodium borohydride in methanol under reflux conditions.
Protection: The resulting product is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of potassium carbonate to introduce the Boc protecting group.
Industrial production methods for this compound are designed to be efficient and cost-effective, ensuring high purity and yield. The process involves accessible raw materials and straightforward reaction conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The difluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Deprotection: The Boc protecting group can be removed using mild acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common reagents used in these reactions include sodium borohydride for reduction, di-tert-butyl dicarbonate for protection, and trifluoroacetic acid for deprotection . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of biologically active molecules.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group provides stability to the molecule, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. The difluoromethyl group enhances the compound’s reactivity and can influence its biological activity .
Comparison with Similar Compounds
tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
1-N-Boc-4-hydroxypiperidine: This compound has a hydroxyl group instead of a difluoromethyl group, which affects its reactivity and applications.
1-N-Boc-4-methylpiperidine: The presence of a methyl group instead of a difluoromethyl group results in different chemical properties and uses.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTUVAKJCZJUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701186377 | |
Record name | 1,1-Dimethylethyl 4-(difluoromethyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093759-68-2 | |
Record name | 1,1-Dimethylethyl 4-(difluoromethyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1093759-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(difluoromethyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701186377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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